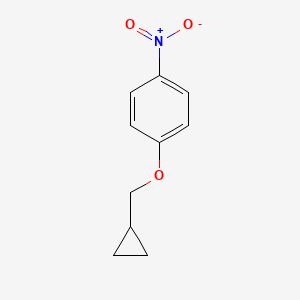

1-(Cyclopropylmethoxy)-4-nitrobenzene

概要

説明

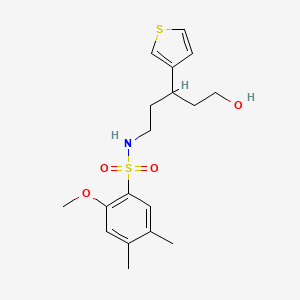

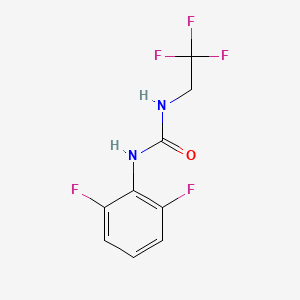

1-(Cyclopropylmethoxy)-4-nitrobenzene, also known as 1-CNB, is an organic compound used in scientific research. It is a cyclic compound that contains a nitro group, a methoxy group, and a cyclopropyl group. 1-CNB is known for its unique properties, which make it useful in a variety of applications, such as synthesis, scientific research, and drug discovery.

科学的研究の応用

Ethoxylation and Nucleophilic Substitution Reactions

- Ethoxylation of p-Chloronitrobenzene : Ethoxy-4-nitrobenzene was synthesized using 4-chloronitrobenzene and potassium ethoxide in a homogeneous system. This process utilized benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation, illustrating the utility of 1-(cyclopropylmethoxy)-4-nitrobenzene in ethoxylation and related nucleophilic substitution reactions (Wang & Rajendran, 2007).

Electroreduction Characteristics

- Electroreduction of Nitrobenzene Derivatives : A study on 1-ethyl-4-nitro-benzene, a compound closely related to 1-(cyclopropylmethoxy)-4-nitrobenzene, explored its electroreduction characteristics. This research provides insights into the electroreductive behavior of similar nitrobenzene derivatives (Chen Song, 2005).

Electrochemical Reduction and Environmental Applications

- Degradation of Nitrobenzene in Wastewater : Research involving the electrochemical degradation of nitrobenzene, a structural analog to 1-(cyclopropylmethoxy)-4-nitrobenzene, in synthetic wastewater highlights potential environmental applications. This process employed zerovalent iron (Fe0) in both batch and continuous flow reactors for reducing nitrobenzene to aniline, a crucial step in treating industrial wastewater (Mantha, Taylor, Biswas, & Bewtra, 2001).

Organic Synthesis and Catalysis

- Synthesis of 1H-Indazoles : A study demonstrated the use of nitrosobenzenes, similar in structure to 1-(cyclopropylmethoxy)-4-nitrobenzene, for synthesizing 1H-indazoles. This process involved rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, underlining the role of nitrobenzene derivatives in complex organic syntheses (Wang & Li, 2016).

Photophysics and Photochemistry

- Photophysics of Nitrobenzene : Exploring the photophysics and photochemistry of nitrobenzene, this research provides insights into the behavior of similar compounds like 1-(cyclopropylmethoxy)-4-nitrobenzene under UV light. The study identified main decay paths and proposed mechanisms for photoisomerization, which are relevant for understanding the photodegradation of nitrobenzene compounds (Giussani & Worth, 2017).

作用機序

Target of Action

The primary target of 1-(Cyclopropylmethoxy)-4-nitrobenzene, also known as Desidustat , is the hypoxia-inducible factor-prolyl hydroxylase (HIF-PH) . HIF-PH is an enzyme that plays a crucial role in the regulation of the body’s response to low oxygen conditions or hypoxia .

Mode of Action

Desidustat inhibits the activity of prolyl hydroxylase domain enzymes, leading to the stabilization of the hypoxia-inducible factor . This stabilization stimulates the production of erythropoietin, a hormone that promotes the formation of red blood cells (erythropoiesis) .

Biochemical Pathways

The inhibition of prolyl hydroxylase by Desidustat affects the HIF-PH pathway . Under normal oxygen conditions, HIF-α subunits are targeted for hydroxylation by prolyl-hydroxylase domain enzymes and then degraded, inhibiting downstream signaling . Under hypoxic conditions or when prolyl hydroxylase is inhibited by desidustat, hif-α accumulates and translocates to the nucleus where it stimulates the production of erythropoietin .

Pharmacokinetics

It is known that desidustat is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

The result of Desidustat’s action is the stimulation of erythropoiesis, which can help treat conditions associated with low red blood cell count, such as anemia associated with chronic kidney disease (CKD), COVID-2019 infections, and chemotherapy-induced anemia .

Action Environment

The efficacy and stability of Desidustat can be influenced by various environmental factors. For instance, the presence of oxygen can affect the activity of HIF-PH and thus the effectiveness of Desidustat . Furthermore, factors such as pH, temperature, and moisture can also impact the stability and efficacy of the compound .

特性

IUPAC Name |

1-(cyclopropylmethoxy)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXOLBPRSPJCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

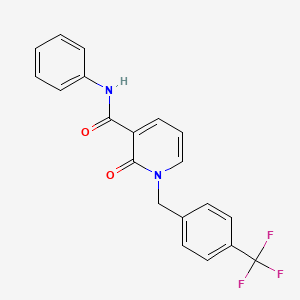

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2893945.png)

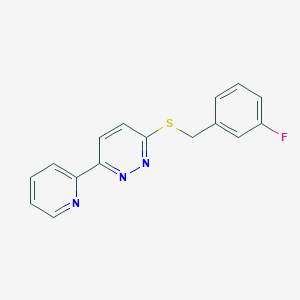

![4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2893953.png)

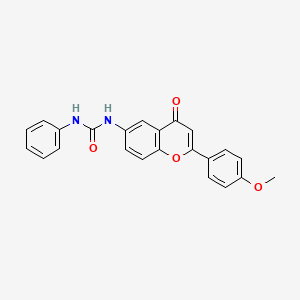

![5-bromo-6-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methylpyridine-3-carboxamide](/img/structure/B2893955.png)

![3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-{1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl}prop-2-enenitrile](/img/structure/B2893965.png)